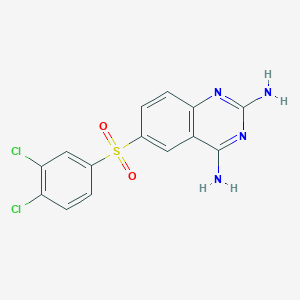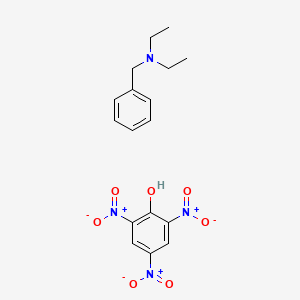
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylethanamine typically involves the alkylation of benzylamine with ethyl iodide under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+C2H5I→C6H5CH2N(C2H5)2+HI
For the preparation of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of N-benzyl-N-ethylethanamine involves the continuous flow alkylation process, where benzylamine and ethyl iodide are reacted in a controlled environment to ensure high yield and purity. For 2,4,6-trinitrophenol, large-scale nitration of phenol is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-benzyl-N-ethylethanamine can undergo oxidation to form N-benzyl-N-ethylacetamide.
Reduction: 2,4,6-trinitrophenol can be reduced to form 2,4,6-triaminophenol.
Substitution: Both components can undergo substitution reactions. For example, the benzyl group in N-benzyl-N-ethylethanamine can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and aryl halides (e.g., bromobenzene) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-benzyl-N-ethylacetamide
Reduction: 2,4,6-triaminophenol
Substitution: Various substituted amines and phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-benzyl-N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. The benzyl and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The nitrophenol component can undergo redox reactions, generating reactive intermediates that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: can be compared with other similar compounds such as:
N-benzyl-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-N-propylethanamine: Similar structure but with a propyl group instead of an ethyl group.
2,4,6-trinitrotoluene (TNT): Similar nitrophenol component but with a toluene backbone instead of phenol.
Eigenschaften
CAS-Nummer |
78065-11-9 |
|---|---|
Molekularformel |
C17H20N4O7 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H17N.C6H3N3O7/c1-3-12(4-2)10-11-8-6-5-7-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-9H,3-4,10H2,1-2H3;1-2,10H |
InChI-Schlüssel |
IJHYIWIYFCEKEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
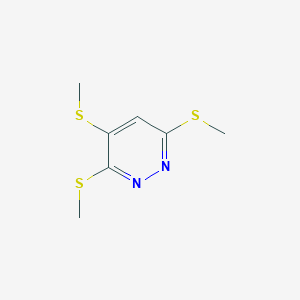

![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
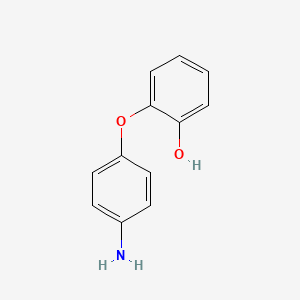
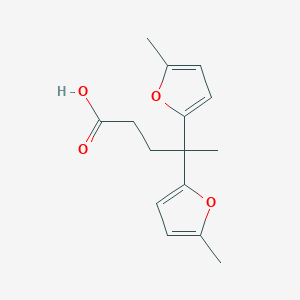
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)

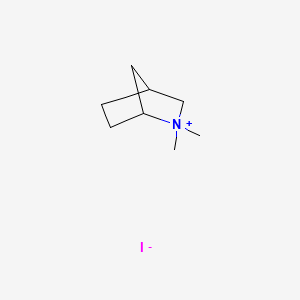
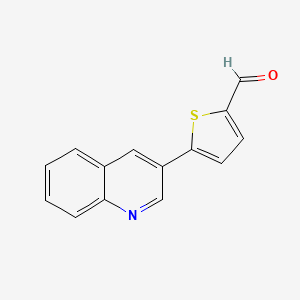
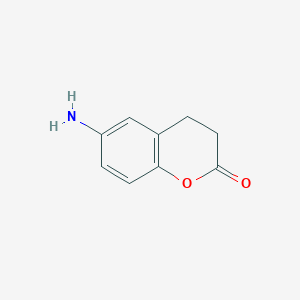
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
